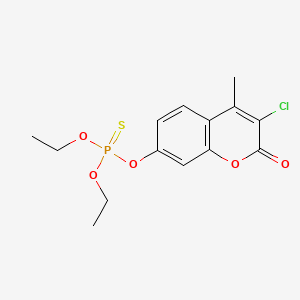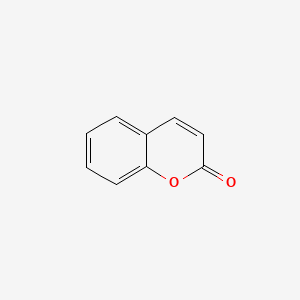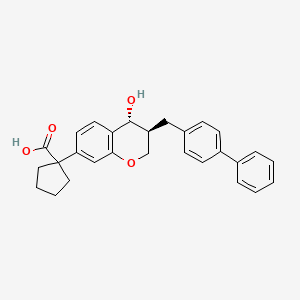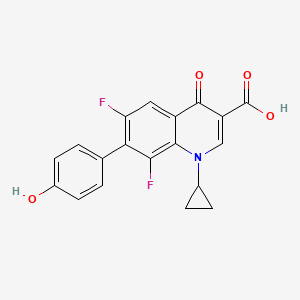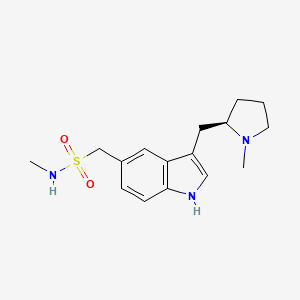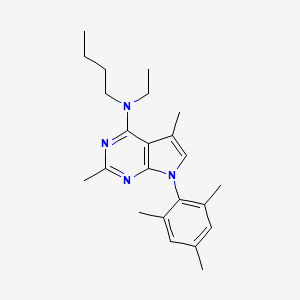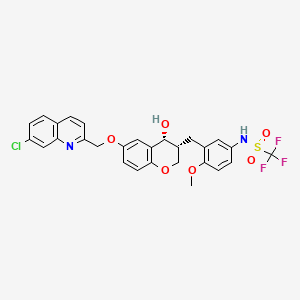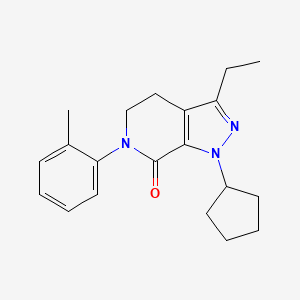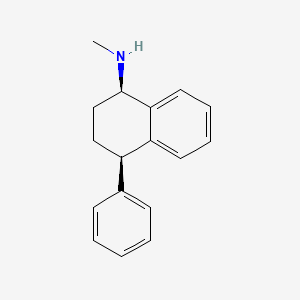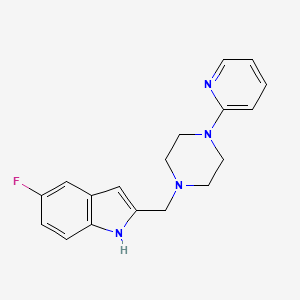
CYM5442
描述
CYM5442 是一种强效、高度选择性且口服有效的鞘氨醇1-磷酸受体激动剂。它以对鞘氨醇1-磷酸受体1 (S1P1) 的高特异性而闻名,其有效浓度 (EC50) 为 1.35 nM。 该化合物对其他鞘氨醇1-磷酸受体(如 S1P2、S1P3、S1P4 和 S1P5)无活性 。 This compound 在神经保护方面,特别是在视网膜细胞方面,表现出显著的潜力,并且可以轻松穿透中枢神经系统 .
科学研究应用
化学
在化学领域,CYM5442 被用作工具化合物来研究鞘氨醇1-磷酸受体1 (S1P1) 及其在各种生化途径中的作用。 它有助于理解受体的功能及其与其他分子的相互作用 .
生物学
在生物学研究中,this compound 被用来研究 S1P1 在细胞过程(如细胞迁移、增殖和凋亡)中的作用。 它在研究这些过程中涉及的信号通路方面特别有价值 .
医学
This compound 在医学研究中显示出希望,特别是在神经保护领域。 它能够穿透中枢神经系统并保护视网膜细胞,使其成为治疗神经退行性疾病和视网膜疾病的潜在候选药物 .
工业
在工业领域,this compound 可用于开发针对鞘氨醇1-磷酸受体1 的新治疗剂。 其高选择性和效力使其成为药物开发的有吸引力的先导化合物 .
作用机制
CYM5442 通过与鞘氨醇1-磷酸受体1 (S1P1) 结合发挥作用。这种结合激活受体,导致下游信号分子(如 p42/p44-MAPK)磷酸化。这种激活会触发各种细胞反应,包括细胞存活、迁移和增殖。 该化合物能够穿透中枢神经系统,增强其在神经保护方面的有效性 .
生化分析
Biochemical Properties
CYM5442 interacts with the S1P1 receptor, a G protein-coupled receptor . It activates S1P1-dependent pathways in vitro and to levels of full efficacy in vivo through a hydrophobic pocket, separable from the orthosteric site of S1P binding that is headgroup dependent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . It also reduces the severity of acute graft-versus-host disease (aGVHD) by inhibiting macrophage recruitment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the S1P1 receptor. It activates S1P1-mediated p42/p44 MAPK phosphorylation in CHO-K1 cells transfected with S1P1 . It also inhibits the activation of nuclear factor (NF)-κB, a key regulator of immune response, in a β-arrestin2-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to reduce the production of ICAM1 in a dosage- and time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a certain dosage, it has been found to induce acute lymphopenia in mice .
Metabolic Pathways
It is known that it interacts with the S1P1 receptor, which plays a crucial role in various cellular processes .
Transport and Distribution
It is known to be a potent and selective agonist for the S1P1 receptor, suggesting that it may be transported and distributed in a manner similar to other S1P1 receptor agonists .
Subcellular Localization
Given its interaction with the S1P1 receptor, it is likely to be localized in the same subcellular compartments as the S1P1 receptor .
准备方法
合成路线和反应条件
CYM5442 的合成涉及多个步骤,从市售前体开始。关键步骤包括形成恶二唑环,以及随后连接二氢茚满部分。反应条件通常涉及使用二氯甲烷等有机溶剂,以及三乙胺和乙酸酐等试剂。 最终产品使用色谱技术纯化以达到高纯度 .
工业生产方法
This compound 的工业生产可能遵循类似的合成路线,但规模更大。这涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 可以使用连续流动化学和自动化合成等技术来提高效率和可扩展性 .
化学反应分析
反应类型
CYM5442 由于存在恶二唑环和二氢茚满部分等反应性官能团,主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及有机溶剂和温和的温度。
氧化反应: 可以在受控条件下使用高锰酸钾或过氧化氢等试剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生 this compound 的各种衍生物,这些衍生物具有连接到恶二唑环的不同官能团 .
相似化合物的比较
类似化合物
FTY720 (芬戈莫德): 另一种鞘氨醇1-磷酸受体激动剂,但与 CYM5442 相比选择性较低。
SEW2871: 一种选择性 S1P1 激动剂,但具有不同的结合特征和功效。
CYM5181: 一种与化学相关的化合物,具有类似的生物活性,但药代动力学性质不同.
This compound 的独特性
This compound 由于其对鞘氨醇1-磷酸受体1 (S1P1) 的高选择性及其穿透中枢神经系统的能力而脱颖而出。 这使其在神经保护应用中特别有效,使其区别于其他类似化合物 .
属性
IUPAC Name |
2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIKTBLZSPQGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648731 | |
| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094042-01-9 | |
| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CYM-5442 interact with S1PR1?
A1: CYM-5442 binds to a hydrophobic pocket of the S1PR1, distinct from the orthosteric site where sphingosine-1-phosphate (S1P) binds. [] This interaction triggers a signaling cascade involving Gαi/o proteins. [, ]
Q2: What are the downstream effects of CYM-5442 binding to S1PR1?
A2: CYM-5442 binding leads to various downstream effects, including:
- Lymphopenia: CYM-5442 induces lymphopenia by promoting the internalization and degradation of S1PR1 on lymphocytes, preventing their egress from lymphoid organs. [, , ]
- Suppression of cytokine production: CYM-5442 inhibits the production of pro-inflammatory cytokines like IFN-α, IL-17A, IL-6, TNF-α, and chemokines like CXCL10 and CXCL3, potentially by modulating S1PR1 signaling in endothelial cells and immune cells. [, , , , , , ]
- Modulation of immune cell function: CYM-5442 can induce an exhaustion signature in autoreactive T cells, limiting their ability to kill insulin-producing β cells in a model of type 1 diabetes. []
Q3: What is the molecular formula and weight of CYM-5442?
A3: The molecular formula of CYM-5442 is C23H26N4O4, and its molecular weight is 422.48 g/mol.
Q4: Is there spectroscopic data available for CYM-5442?
A4: Yes, 1H-NMR spectroscopy and ESI-MS data have been used to characterize the structure of CYM-5442. []
Q5: Have there been any computational studies on CYM-5442?
A5: Currently, specific computational studies on CYM-5442, such as simulations, calculations, or QSAR models, are limited in the provided literature.
Q6: How do structural modifications of CYM-5442 impact its activity?
A6: While specific SAR studies are not extensively detailed in the provided literature, the development of CYM-5442 highlights the importance of the hydrophobic pocket interaction for its S1PR1 selectivity. [] Further research exploring structural modifications and their impact on activity and selectivity would be valuable.
Q7: What is known about the stability of CYM-5442?
A7: Limited information is available regarding the stability of CYM-5442 under various conditions. Further research on stability in different formulations and storage conditions is needed.
Q8: What is the pharmacokinetic profile of CYM-5442?
A8:
- Absorption and Distribution: CYM-5442 exhibits significant partitioning into the central nervous system (CNS). []
- Duration of Action: CYM-5442 induces reversible lymphopenia, with full recovery observed within each dosing interval (24 hours). []
Q9: What is the relationship between CYM-5442 plasma concentration and its pharmacodynamic effects?
A9: Serum concentrations of CYM-5442 in the 50 nM range are required for inducing lymphopenia in mice. []
Q10: What are the in vitro effects of CYM-5442?
A10: In vitro, CYM-5442 demonstrates:
- Full agonism for S1P1: It activates S1P1-dependent pathways, including p42/p44 MAPK phosphorylation, internalization, phosphorylation, and ubiquitination. []
- Inhibition of cytokine production: CYM-5442 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in endothelial cells stimulated with septic shock serum. []
Q11: What are the in vivo effects of CYM-5442?
A11: CYM-5442 exhibits efficacy in various animal models:
- Multiple sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, CYM-5442 reduces clinical scores, CNS cellular infiltration, demyelination, and gliosis, comparable to fingolimod. []
- Influenza: It decreases the severity of influenza infection in mice by inhibiting the cytokine storm and reducing the recruitment of innate immune cells to the lungs. []
- Traumatic brain injury: CYM-5442 attenuates blood-brain barrier disruption following traumatic brain injury. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


